5-(Chloromethyl)-1-cyclopentyl-1H-imidazole hydrochloride
CAS No.:
Cat. No.: VC16561910
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14Cl2N2 |
|---|---|
| Molecular Weight | 221.12 g/mol |
| IUPAC Name | 5-(chloromethyl)-1-cyclopentylimidazole;hydrochloride |
| Standard InChI | InChI=1S/C9H13ClN2.ClH/c10-5-9-6-11-7-12(9)8-3-1-2-4-8;/h6-8H,1-5H2;1H |
| Standard InChI Key | GNVKNAFHWUDSOZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C=NC=C2CCl.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises an imidazole ring substituted at the 1-position with a cyclopentyl group and at the 5-position with a chloromethyl moiety. The hydrochloride salt enhances stability and solubility in polar solvents. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.12 g/mol |
| CAS Registry Number | 1638221-38-1 |
| XLogP3 (Predicted) | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The cyclopentyl group contributes to lipophilicity (), favoring membrane permeability, while the chloromethyl group provides a reactive site for further functionalization .
Synthetic Routes and Optimization
Chloromethylation of Imidazole Precursors
The synthesis typically begins with a cyclopentyl-substituted imidazole precursor. Chloromethylation is achieved using chloromethyl methyl ether (MOMCl) or thionyl chloride () in dichloromethane () at 0–25°C. A representative procedure involves:
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Dissolving 1-cyclopentyl-1H-imidazole in .
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Adding MOMCl dropwise under nitrogen at 0°C.
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Refluxing for 6 hours to ensure complete conversion.
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Isolating the product via aqueous workup and recrystallization.
Reported yields reach 53.8% under optimized conditions. Alternative methods employ , though side reactions (e.g., ring chlorination) may reduce efficiency.
Salt Formation
The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt, improving crystallinity and shelf stability.
Physicochemical Properties
While experimental data on melting point, boiling point, and density remain unreported, computational models predict:
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Aqueous Solubility: ~5–10 mg/mL at 25°C, suitable for biological assays.
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Thermal Stability: Decomposition above 200°C, consistent with imidazole derivatives.
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pKa: The imidazole nitrogen has a predicted , enabling protonation under physiological conditions .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols, enabling access to structurally diverse analogs. For example:
This reactivity is exploited in synthesizing kinase inhibitors and antimicrobial agents.
Biological Activity
Preliminary studies suggest interactions with:
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Histamine Receptors: The imidazole ring mimics histamine’s structure, potentially modulating - or -receptor activity.
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Cytochrome P450 Enzymes: Inhibition of CYP3A4 has been observed in vitro, though IC50 values remain unquantified .
Future Directions
Further research should prioritize:
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Structure-Activity Relationships (SAR): Modifying the cyclopentyl group to optimize target selectivity.
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Scale-Up Synthesis: Developing catalytic methods to improve yield and reduce waste.
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